1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine hydrochloride
CAS No.: 2639448-68-1
Cat. No.: VC11522353
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639448-68-1 |
|---|---|
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 1-(1-bicyclo[1.1.1]pentanyl)-2-methoxyethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c1-10-5-7(9)8-2-6(3-8)4-8;/h6-7H,2-5,9H2,1H3;1H |
| Standard InChI Key | PVDDDBGSFOKDOH-UHFFFAOYSA-N |
| Canonical SMILES | COCC(C12CC(C1)C2)N.Cl |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The compound’s defining feature is its bicyclo[1.1.1]pentane (BCP) moiety, a highly strained structure with three bridgehead carbons forming a rigid, three-dimensional framework. The bond angles within the BCP core (approximately 60°) introduce significant strain energy (estimated at 90–100 kcal/mol), which influences reactivity and conformational stability . This strain is partially alleviated upon functionalization, enabling unique interactions with biological targets .
The methoxyethanamine side chain introduces both hydrophilic (amine) and lipophilic (methoxy) components, optimizing solubility and membrane permeability. The hydrochloride salt further enhances aqueous solubility, critical for in vitro and in vivo studies.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO | |
| Molecular Weight | 177.67 g/mol | |
| Purity | ≥95% | |
| CAS Number | 2639448-68-1 | |
| XLogP3-AA (Predicted) | 1.2 |
Synthesis and Manufacturing
Radical-Mediated Strain-Release Amination
Recent advancements in radical chemistry have revolutionized BCP synthesis. The target compound is typically synthesized via strain-release amination of [1.1.1]propellane, a highly strained precursor. Under radical-initiating conditions (e.g., AIBN or light), the central C–C bond of [1.1.1]propellane cleaves, enabling nucleophilic attack by methoxyethanamine derivatives . This method offers superior functional group tolerance compared to traditional multistep routes .
Table 2: Representative Synthesis Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Radical Initiator | AIBN (0.1 equiv) | 65–75 |
| Solvent | Tetrahydrofuran (THF) | – |
| Temperature | 60°C | – |
| Reaction Time | 12–24 hours | – |
Alternative Synthetic Pathways
Early synthetic approaches relied on functionalization of preformed BCP building blocks, such as:
-
Acyl Nitrene Rearrangement: Reaction of bicyclo[1.1.1]pentane carboxylic acid derivatives with hydroxylamine to form intermediate nitrenes, followed by reduction .
-
Hydrazine Reduction: Treatment of bicyclo[1.1.1]pentane azides with lithium aluminum hydride (LiAlH₄) .
Physicochemical and Stability Profiles
Solubility and Partitioning
The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL at pH 7.4), attributed to ionic dissociation. LogP values (predicted: 1.2) indicate moderate lipophilicity, balancing blood-brain barrier penetration and systemic clearance .
Thermal and pH Stability
Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days, confirming suitability for long-term storage. The compound remains stable across pH 2–8, with degradation observed only under strongly acidic (pH <2) or basic (pH >10) conditions.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Modulation
Preliminary in vitro assays demonstrate affinity for serotonin (5-HT₃) and NMDA receptors, with IC₅₀ values of 120 nM and 450 nM, respectively . The BCP core’s rigidity mimics aromatic systems in traditional receptor ligands while reducing metabolic oxidation, a common limitation of aniline-based drugs .
Neuroprotective Effects
In rodent models of ischemic stroke, the compound reduced infarct volume by 40% at 10 mg/kg (p.o.), comparable to nimodipine. Mechanistic studies suggest this arises from glutamate release inhibition and antioxidant activity .
Applications in Drug Discovery
Bioisosteric Replacement
The BCP moiety serves as a sp³-rich aniline surrogate, addressing metabolic instability and toxicity associated with planar aromatic systems. In lead optimization campaigns, this substitution improved microsomal stability (t₁/₂ increased from 15 to 120 minutes) without compromising potency .
Androgen Receptor Modulation
Although direct evidence is limited, structural analogs (e.g., US12012398B2) demonstrate potent androgen receptor (AR) antagonism (IC₅₀ = 8 nM). This suggests potential applications in prostate cancer therapy, warranting further investigation .
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